An In-Depth Technical Guide to 2,3-Difluorobenzotrifluoride: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 2,3-Difluorobenzotrifluoride: Properties, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 2,3-Difluorobenzotrifluoride (CAS No. 64248-59-5), a fluorinated aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The strategic placement of two fluorine atoms and a trifluoromethyl group on the benzene ring imparts unique electronic properties and metabolic stability, making it a valuable building block in the design of novel pharmaceuticals and agrochemicals. This document details its molecular structure, physicochemical and spectroscopic properties, established synthetic routes, and reactivity profile. Furthermore, it explores the rationale behind its application in drug discovery, supported by detailed experimental protocols and safety guidelines for its handling and use.
Section 1: Molecular Structure and Physicochemical Properties
2,3-Difluorobenzotrifluoride, with the molecular formula C₇H₃F₅, is a key intermediate whose utility stems from the specific arrangement of its electron-withdrawing substituents.[1] The trifluoromethyl group (-CF₃) and the two fluorine atoms significantly influence the electronic nature of the aromatic ring, which is central to its reactivity and the properties of its derivatives.
Caption: Molecular structure of 2,3-Difluorobenzotrifluoride.
The core physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and process development.
| Property | Value | Reference |
| CAS Number | 64248-59-5 | [1][2] |
| Molecular Formula | C₇H₃F₅ | [1] |
| Molecular Weight | 182.09 g/mol | [1] |
| Appearance | Clear, almost colorless liquid | [1] |
| Boiling Point | 115.9 ± 35.0 °C (Predicted) | [1] |
| Density | 1.386 ± 0.06 g/cm³ (Predicted) | [1] |
| Synonyms | 1,2-Difluoro-3-(trifluoromethyl)benzene | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Section 2: Spectroscopic Profile for Structural Elucidation
Structural confirmation of 2,3-Difluorobenzotrifluoride relies on a combination of spectroscopic techniques. While specific spectral data is not available in the reviewed literature, the expected characteristics can be predicted based on its structure and data from analogous fluorinated compounds.[3][4][5]
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¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be intricate due to proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) interactions.
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¹⁹F NMR: This is a critical technique for fluorinated compounds. Three distinct signals are anticipated: one for the -CF₃ group (likely a triplet due to coupling with two adjacent aromatic fluorine atoms) and two separate signals for the aromatic fluorine atoms, which would exhibit complex splitting from coupling to each other, the -CF₃ group, and the aromatic protons.[3][5]
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¹³C NMR: The spectrum will display seven signals for the seven carbon atoms. The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbons bonded to the aromatic fluorine atoms will show large one-bond C-F coupling constants (¹JCF).
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Infrared (IR) Spectroscopy: Key absorption bands are expected for aromatic C-H stretching (~3100-3000 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and very strong C-F stretching vibrations (~1350-1100 cm⁻¹), which are characteristic of aryl fluorides and the -CF₃ group.[4]
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Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 182. Subsequent fragmentation would likely involve the loss of fluorine or the -CF₃ group.
Protocol: General Method for Spectroscopic Analysis
A standardized protocol for acquiring spectroscopic data for a liquid sample like 2,3-Difluorobenzotrifluoride is as follows, designed to ensure data integrity and reproducibility.[4]
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Sample Preparation: Dissolve an accurately weighed sample (~10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆, ~0.7 mL) for NMR analysis. For IR, the neat liquid can be analyzed directly. For GC-MS, prepare a dilute solution in a volatile solvent like dichloromethane or ethyl acetate.
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NMR Spectroscopy: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher). Reference ¹H and ¹³C spectra to the residual solvent peak or an internal standard like TMS. For ¹⁹F NMR, use an external or internal fluorine-containing standard.
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IR Spectroscopy: Obtain the spectrum using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory by placing a drop of the neat liquid on the crystal. Alternatively, a thin film between two NaCl or KBr plates can be used.
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Mass Spectrometry: Inject the prepared solution into a GC-MS system. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer for ionization (typically Electron Ionization, EI) and analysis.[4]
Section 3: Synthesis and Chemical Reactivity
Synthesis Pathway
A common and effective method for synthesizing 2,3-Difluorobenzotrifluoride is through a nucleophilic aromatic substitution (halogen exchange or "Halex") reaction, starting from the more readily available 2-chloro-3-fluorobenzotrifluoride.[1][2] This process involves the displacement of the chlorine atom with fluoride, a reaction often requiring forcing conditions due to the deactivated nature of the aromatic ring.
Caption: Workflow for the synthesis of 2,3-Difluorobenzotrifluoride.
The use of a polar aprotic solvent like 1,3-dimethyl-2-imidazolidinone (DMI) is crucial as it solubilizes the potassium fluoride salt.[2] The addition of a phase-transfer catalyst, such as 18-crown-6, is a key experimental choice; it complexes the potassium ion, liberating a "naked" and more nucleophilic fluoride anion, thereby significantly enhancing the reaction rate.[1][2]
Reactivity Profile
The chemical behavior of 2,3-Difluorobenzotrifluoride is dominated by the strong electron-withdrawing effects of its substituents. The -CF₃ group, in particular, deactivates the benzene ring towards electrophilic aromatic substitution (e.g., nitration, halogenation), making such reactions challenging. Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution (SₙAr), although the fluorine atoms themselves are poor leaving groups compared to chlorine or bromine.[6] The primary utility of this molecule is as a stable, pre-functionalized scaffold for introduction into larger molecules via other reactions, such as metal-catalyzed cross-coupling, after further modification.
Section 4: The Role of 2,3-Difluorobenzotrifluoride in Modern Drug Development
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with fluorinated compounds representing a significant portion of commercialized medications.[7][8] The trifluoromethyl group is one of the most impactful moieties used to optimize drug properties.[9][10]
Key Advantages of the -CF₃ Group in Drug Design:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond (e.g., on a methyl group) with a -CF₃ group can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life.[10]
-
Increased Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, potentially enhancing absorption and distribution, including penetration of the blood-brain barrier.[9]
-
Modulation of pKa: As a strong electron-withdrawing group, -CF₃ can significantly lower the pKa of nearby acidic or basic functional groups, which can be used to fine-tune ionization at physiological pH and improve target binding or solubility.
-
Improved Binding Affinity: The size and electronic nature of the -CF₃ group can lead to favorable interactions within a protein's binding pocket through dipole-dipole or hydrophobic interactions, increasing the potency of the drug candidate.[10]
2,3-Difluorobenzotrifluoride serves as an ideal starting material or intermediate for introducing the 2,3-difluoro-trifluoromethylphenyl scaffold into target molecules, allowing drug development professionals to leverage these benefits.[11]
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